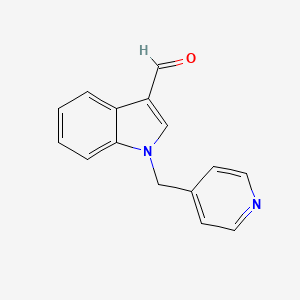

1-(pyridin-4-ylmethyl)-1{H}-indole-3-carbaldehyde

Description

1-(Pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole scaffold substituted at the 1-position with a pyridin-4-ylmethyl group and at the 3-position with a formyl (-CHO) moiety. The aldehyde group at the 3-position enables diverse reactivity, including Schiff base formation, which is critical for applications in sensor development and metal-organic frameworks (MOFs) . This compound’s structural duality—combining the π-electron-rich indole core with the basic pyridine unit—makes it a versatile intermediate in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-5-7-16-8-6-12)15-4-2-1-3-14(13)15/h1-8,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEPBUMFBDKBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=NC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-ylmethyl)-1{H}-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carboxaldehyde with indole derivatives under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1{H}-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: 1-(pyridin-4-ylmethyl)-1{H}-indole-3-carboxylic acid.

Reduction: 1-(pyridin-4-ylmethyl)-1{H}-indole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1{H}-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-4-ylmethyl)-1{H}-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- The pyridin-4-ylmethyl group distinguishes the target compound by enabling metal coordination (e.g., Ag(I) polymers ) and improving solubility in polar solvents compared to sulfonyl or methyl substituents.

- Methyl-substituted derivatives prioritize steric modifications, whereas the pyridin-4-ylmethyl group introduces electronic diversity via the pyridine’s lone pair.

Comparison :

Table: Metal-Binding Capabilities

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring attached to an indole structure, with a carbaldehyde functional group. This unique configuration contributes to its biological properties.

Antioxidant Activity

Research has indicated that indole derivatives, including 1-(pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde, exhibit notable antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often measured using assays such as DPPH or ABTS radical scavenging tests.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Tyrosinase Inhibition

1-(Pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Its inhibitory action is significant for cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders. The IC50 value for tyrosinase inhibition is reported to be around 1.3 mM, indicating its potential utility in dermatological formulations .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The aldehyde group plays a crucial role in its antioxidant capacity by donating electrons to neutralize free radicals.

- Enzyme Inhibition : The interaction with tyrosinase involves binding to the active site, preventing substrate access and subsequent melanin production.

- Membrane Disruption : For antimicrobial activity, the compound may integrate into microbial membranes, altering permeability and leading to cell lysis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by El-Sawy et al. evaluated the antimicrobial properties of various indole derivatives, including 1-(pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde. The results demonstrated significant antibacterial and antifungal activities, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Tyrosinase Inhibition in Melanoma Cells

In another investigation, the compound was tested on B16 melanoma cells to assess its effect on melanin production. The results confirmed that treatment with this indole derivative led to a marked decrease in melanin synthesis, supporting its use in skin-lightening products .

Q & A

Q. What are common synthetic routes for 1-(pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde, and what methodological considerations are critical?

The synthesis typically involves functionalizing the indole scaffold at the 3-position with a carbaldehyde group and introducing the pyridin-4-ylmethyl moiety via nucleophilic substitution or alkylation. For example, iodination protocols (e.g., using iodine and oxidizing agents in dichloromethane or acetonitrile) can modify the indole ring, analogous to methods used for 6-iodo-1H-indole-3-carbaldehyde . Key considerations include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (0–25°C to prevent side reactions), and purification via recrystallization or chromatography . Pyridine methylation may employ reagents like K₂CO₃ as a base to facilitate alkylation, as seen in pyrazole-carbaldehyde syntheses .

Q. How is 1-(pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde characterized using spectroscopic and crystallographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the aldehyde proton (~9.8–10.0 ppm) and pyridine/indole aromatic signals. Single-crystal X-ray diffraction (as in related indole-carbaldehyde derivatives) provides definitive proof of molecular geometry, bond angles, and substituent orientation . For example, dihedral angles between the pyridine and indole rings can be measured to assess steric interactions . Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies the carbonyl stretch (~1680–1700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry and biochemical research?

The compound serves as a precursor for synthesizing indole-based heterocycles with potential bioactivity. Its aldehyde group enables condensation reactions to form Schiff bases or hydrazones, which are explored as antimicrobial or anticancer agents . The pyridine moiety may enhance solubility and metal-coordination properties, useful in designing enzyme inhibitors or fluorescent probes for biochemical assays . Structural analogs, such as iodinated indoles, are studied for their roles in disrupting indole-dependent bacterial signaling pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde?

Optimization involves:

- Catalyst screening : Basic catalysts (e.g., K₂CO₃) improve alkylation efficiency by deprotonating the indole nitrogen .

- Solvent effects : Dichloromethane or DMF balances reactivity and solubility, minimizing byproducts like over-alkylated species.

- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) ensures controlled reaction progression .

- Post-reaction workup : Column chromatography with silica gel and gradients of ethyl acetate/hexane isolates the product .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal packing effects. For example, the pyridine ring’s orientation may differ in solution due to rotation around the methylene linker. Hybrid approaches include:

- Variable-temperature NMR to assess dynamic behavior.

- DFT calculations to compare theoretical and experimental spectra .

- Repeating crystallography under varied conditions (e.g., different solvents) to capture conformational diversity .

Q. What computational methods are effective in predicting the reactivity of 1-(pyridin-4-ylmethyl)-1H-indole-3-carbaldehyde in cross-coupling reactions?

Density Functional Theory (DFT) simulations can model electron density distributions to identify reactive sites. For instance:

Q. What strategies enable selective functionalization of the pyridine ring without altering the indole core?

- Protecting groups : Temporarily block the indole nitrogen with Boc or acetyl groups during pyridine modifications.

- Directed ortho-metalation : Use directing groups (e.g., amides) on the pyridine ring to achieve regioselective C-H activation .

- Microwave-assisted synthesis : Enhances selectivity by accelerating desired pathways (e.g., Sonogashira coupling) while minimizing side reactions .

Q. How does steric hindrance from the pyridin-4-ylmethyl group influence the compound’s reactivity in nucleophilic additions?

The pyridine ring’s bulkiness can:

- Shield the aldehyde : Reduce nucleophilic attack at the carbonyl, necessitating stronger bases or elevated temperatures.

- Induce stereoelectronic effects : Alter transition states in asymmetric reactions, as seen in related indole derivatives .

- Promote alternative pathways : Redirect reactivity to less hindered sites (e.g., indole C-2 position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.